Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
- Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H19N3O3 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7,12H2,1-3H3 |
InChI Key |
QCTLUYSGAWUJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CN |
Origin of Product |
United States |
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